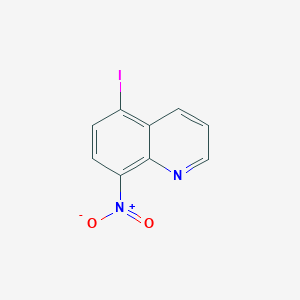
(Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes an imidazolidine ring, a phosphoramidate group, and various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidine ring, the introduction of the phosphoramidate group, and the final assembly of the compound. Common reagents used in these steps include diethylamine, methyl isocyanate, and phosphorus oxychloride. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a building block for the synthesis of biologically active molecules. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.
Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphonate: Similar structure but with a phosphonate group instead of phosphoramidate.
Methyl-4-oxoimidazolidin-2-ylidenephosphoramidate: Lacks the diethyl substituents, which may influence its solubility and reactivity.
Uniqueness
(Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is unique due to its specific (Z)-configuration, which can significantly impact its chemical and biological properties. This configuration may enhance its binding affinity to molecular targets, making it more effective in its applications compared to similar compounds.
Propiedades
Fórmula molecular |
C8H16N3O4P |
|---|---|
Peso molecular |
249.20 g/mol |
Nombre IUPAC |
(2Z)-2-diethoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N3O4P/c1-4-14-16(13,15-5-2)10-8-9-7(12)6-11(8)3/h4-6H2,1-3H3,(H,9,10,12,13) |
Clave InChI |
XAPGXIMRDLMBCZ-UHFFFAOYSA-N |
SMILES isomérico |
CCOP(=O)(/N=C\1/NC(=O)CN1C)OCC |
SMILES canónico |
CCOP(=O)(N=C1NC(=O)CN1C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
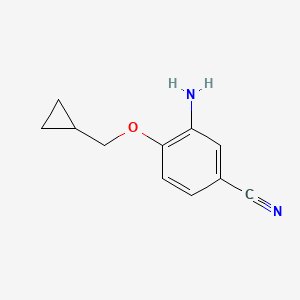
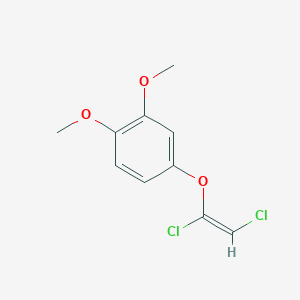
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)


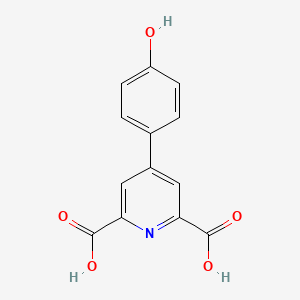
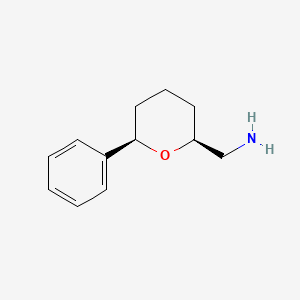
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)

